Cas no 951890-04-3 (3',4-Dichloro-4'-fluorobenzophenone)

3',4-Dichloro-4'-fluorobenzophenone 化学的及び物理的性質
名前と識別子
-
- 3',4-DICHLORO-4'-FLUOROBENZOPHENONE
- (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone
- BC4461524
- 3',4-Dichloro-4'-fluorobenzophenone
-
- インチ: 1S/C13H7Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H
- InChIKey: HPFFNVODFPDKCS-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(C1C=CC(=CC=1)Cl)=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 277
- XLogP3: 4.7
- トポロジー分子極性表面積: 17.1
3',4-Dichloro-4'-fluorobenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 201926-2g |
3',4-Dichloro-4'-fluorobenzophenone |
951890-04-3 | 97% | 2g |
£624.00 | 2022-03-01 | |
Fluorochem | 201926-1g |
3',4-Dichloro-4'-fluorobenzophenone |
951890-04-3 | 97% | 1g |
£340.00 | 2022-03-01 | |
TRC | D088490-250mg |
3',4-Dichloro-4'-fluorobenzophenone |
951890-04-3 | 250mg |
$ 290.00 | 2022-06-06 | ||
TRC | D088490-500mg |
3',4-Dichloro-4'-fluorobenzophenone |
951890-04-3 | 500mg |
$ 480.00 | 2022-06-06 | ||
Fluorochem | 201926-5g |
3',4-Dichloro-4'-fluorobenzophenone |
951890-04-3 | 97% | 5g |
£1120.00 | 2022-03-01 |
3',4-Dichloro-4'-fluorobenzophenone 関連文献
-
1. Back matter
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
3',4-Dichloro-4'-fluorobenzophenoneに関する追加情報
Introduction to 3',4-Dichloro-4'-fluorobenzophenone (CAS No. 951890-04-3) in Modern Chemical and Pharmaceutical Research
3',4-Dichloro-4'-fluorobenzophenone, identified by the chemical identifier CAS No. 951890-04-3, is a significant compound in the realm of organic synthesis and pharmaceutical development. This benzophenone derivative, characterized by its dichloro and fluoro substituents, has garnered attention due to its versatile applications in medicinal chemistry and material science. The structural features of this molecule contribute to its reactivity and utility in various synthetic pathways, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The benzophenone core is a well-documented scaffold in drug discovery, known for its ability to form hydrogen bonds and interact with biological targets. The introduction of chlorine and fluorine atoms at specific positions enhances the electronic properties of the molecule, influencing its solubility, metabolic stability, and binding affinity. These modifications are strategically employed to optimize pharmacokinetic profiles and improve therapeutic efficacy.
In recent years, 3',4-Dichloro-4'-fluorobenzophenone has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its dichloro-substituted benzophenone moiety serves as a versatile platform for further functionalization, enabling the development of molecules with targeted biological activities. For instance, researchers have leveraged this compound to create derivatives with potential applications in anti-inflammatory, antiviral, and anticancer therapies.
One notable area of research involves the use of 3',4-Dichloro-4'-fluorobenzophenone in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the benzophenone scaffold with chloro and fluoro groups, chemists can fine-tune the molecule's interactions with kinase active sites, leading to the development of more potent and selective inhibitors. Recent studies have demonstrated promising results in preclinical trials using such derivatives, highlighting the compound's potential as a lead structure.
Another emerging application of 3',4-Dichloro-4'-fluorobenzophenone is in the field of organic electronics. The electron-withdrawing nature of chlorine and fluorine substituents enhances the molecule's ability to participate in charge transport processes. This property makes it a suitable candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Researchers have reported significant advancements in device performance by incorporating this compound into organic semiconducting materials, demonstrating its importance beyond pharmaceuticals.
The synthesis of 3',4-Dichloro-4'-fluorobenzophenone typically involves multi-step reactions starting from readily available precursors such as benzoyl chloride or 4-fluorobenzophenone. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic utility but also contribute to the broader arsenal of techniques available to medicinal chemists.
The impact of 3',4-Dichloro-4'-fluorobenzophenone on drug discovery is further underscored by its role in generating libraries of compounds for high-throughput screening (HTS). By systematically varying substituents on the benzophenone core, researchers can rapidly identify novel molecules with desired biological activities. This approach has accelerated the identification of lead compounds for further optimization, streamlining the drug development process.
In conclusion, 3',4-Dichloro-4'-fluorobenzophenone (CAS No. 951890-04-3) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules and advanced electronic materials. As research continues to uncover new applications for this compound, its importance in modern chemical research is likely to grow further.
951890-04-3 (3',4-Dichloro-4'-fluorobenzophenone) Related Products
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)




